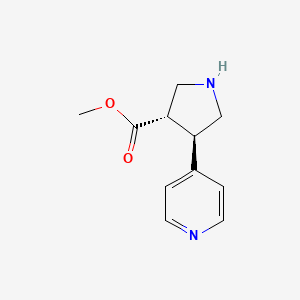

Methyl (3S,4R)-4-pyridin-4-ylpyrrolidine-3-carboxylate

Descripción

BenchChem offers high-quality Methyl (3S,4R)-4-pyridin-4-ylpyrrolidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (3S,4R)-4-pyridin-4-ylpyrrolidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

methyl (3S,4R)-4-pyridin-4-ylpyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-15-11(14)10-7-13-6-9(10)8-2-4-12-5-3-8/h2-5,9-10,13H,6-7H2,1H3/t9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMECMXBVQQPHSV-VHSXEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCC1C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CNC[C@H]1C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501189618 | |

| Record name | rel-Methyl (3R,4S)-4-(4-pyridinyl)-3-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501189618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187933-21-6 | |

| Record name | rel-Methyl (3R,4S)-4-(4-pyridinyl)-3-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187933-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-Methyl (3R,4S)-4-(4-pyridinyl)-3-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501189618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Characterization and Application of Methyl (3S,4R)-4-pyridin-4-ylpyrrolidine-3-carboxylate in Target-Oriented Synthesis

Document Type: Technical Whitepaper & Application Guide Target Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals

Executive Summary

The drive toward higher fraction sp³ ( Fsp3 ) character in modern drug discovery has elevated the importance of functionalized, saturated heterocycles. Methyl (3S,4R)-4-pyridin-4-ylpyrrolidine-3-carboxylate is a stereochemically pure, highly versatile chiral building block. This whitepaper details the pharmacophoric rationale, physicochemical profiling, and self-validating experimental protocols required to deploy this scaffold effectively in the synthesis of complex therapeutics, such as kinase and LRRK2 inhibitors.

Pharmacophoric Rationale: Escaping Flatland

Pyrrolidine-3-carboxylates substituted with pyridines are critical pharmacophores in the development of cyclin-dependent kinase (CDK) modulators[1] and leucine-rich repeat kinase 2 (LRRK2) inhibitors[2]. The strategic value of this specific (3S,4R) building block lies in its three distinct functional vectors, which allow chemists to probe biological targets in three-dimensional space:

-

The C4-Pyridine Motif: Acts as a potent hydrogen-bond acceptor. In kinase inhibitor design, this nitrogen frequently engages the hinge region of the ATP-binding pocket via crucial hydrogen-bonding interactions.

-

The N1-Secondary Amine: Provides an orthogonal handle for nucleophilic aromatic substitution (S_NAr), Buchwald-Hartwig cross-coupling, or reductive amination to append solvent-exposed solubilizing groups.

-

The C3-Methyl Ester: Serves as a masked carboxylic acid. Its trans relationship to the pyridine ring (3S, 4R configuration) locks the dihedral angle, minimizing steric clashes during downstream amidation and optimizing the trajectory of the resulting amide into the target's binding pocket.

Pharmacophoric mapping of the pyrrolidine building block.

Physicochemical Profiling

Understanding the innate properties of the core scaffold is essential before incorporating it into a larger active pharmaceutical ingredient (API). The racemic base is commercially available[3], but isolating and characterizing the pure (3S,4R) enantiomer is essential for avoiding off-target toxicity in clinical candidates.

| Property | Value / Characteristic | Analytical Significance |

| Molecular Formula | C₁₁H₁₄N₂O₂ | Confirmed via High-Resolution Mass Spectrometry (HRMS). |

| Molecular Weight | 206.24 g/mol | Base peak [M+H]⁺ observed at m/z 207.11. |

| Topological Polar Surface Area | 51.2 Ų | Excellent baseline for CNS penetration (optimal TPSA < 90 Ų). |

| H-Bond Donors / Acceptors | 1 / 4 | Favorable for Lipinski's Rule of 5 compliance. |

| pKa (Pyridine N) | ~5.2 | Protonated only in acidic microenvironments. |

| pKa (Pyrrolidine N) | ~9.0 | Highly basic; requires Boc/Cbz protection for certain oxidative steps. |

Stereochemical Validation & Analytical Workflows

The synthesis of highly functionalized azine heterocycles often requires robust nucleophilic aromatic substitution or cycloaddition strategies[4]. Because 5-membered rings undergo rapid pseudorotation, standard 1D ¹H-NMR coupling constants ( J -values) are insufficient to definitively assign relative stereochemistry. A self-validating 2D-NMR protocol is required.

Analytical workflow for the validation of the (3S,4R) stereoisomer.

Protocol 1: Stereochemical Confirmation via 2D NOESY NMR

Causality & Logic: To prove the (3S,4R) trans configuration, we must demonstrate that the protons at C3 and C4 reside on opposite faces of the pyrrolidine ring. Nuclear Overhauser Effect Spectroscopy (NOESY) measures spatial proximity (< 5 Å). A lack of a NOE cross-peak between H-3 and H-4 validates the trans geometry.

-

Sample Preparation: Dissolve 10 mg of the purified compound in 0.6 mL of CDCl₃ (ensure the solvent is anhydrous to prevent water peak interference).

-

1D ¹H-NMR Acquisition: Acquire a standard proton spectrum. Identify the C3-H multiplet (typically ~3.1 ppm) and the C4-H multiplet (typically ~3.5 ppm). Note the sharp singlet at ~3.7 ppm corresponding to the methyl ester.

-

2D NOESY Acquisition: Run a 2D NOESY experiment with a mixing time of 400-500 ms.

-

Data Interpretation (Self-Validation):

-

Expected Result: Strong NOE cross-peaks will be observed between C4-H and the adjacent pseudo-equatorial protons of the pyrrolidine ring.

-

Critical Check: The cross-peak between C3-H and C4-H must be absent or exceptionally weak . If a strong cross-peak is observed, the sample has epimerized to the cis (3R,4R or 3S,4S) configuration and must be discarded.

-

Synthetic Applications in Target-Oriented Drug Discovery

The most common application of this building block is the functionalization of the C3-ester to form complex amides. However, α -chiral esters are notoriously prone to epimerization (loss of stereochemical purity) under basic conditions via enolization.

Protocol 2: Epimerization-Free Saponification and Amidation

Causality & Logic: To prevent the epimerization of the C3 stereocenter, the amide coupling must proceed faster than the base-catalyzed enolization of the intermediate carboxylic acid. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU rapidly forms a highly reactive 7-aza-HOAt active ester, driving the amidation forward instantaneously and preserving the (3S,4R) integrity.

Step 1: Saponification

-

Dissolve Methyl (3S,4R)-4-pyridin-4-ylpyrrolidine-3-carboxylate (1.0 eq) in a 2:1:1 mixture of THF/MeOH/H₂O.

-

Add LiOH·H₂O (1.5 eq) at 0 °C.

-

Stir for 3 hours at room temperature.

-

Self-Validation Check: Monitor via LC-MS. The reaction is complete when the peak at m/z 207.1 disappears and is replaced entirely by the carboxylic acid mass at m/z 193.1.

-

Carefully acidify to pH 5-6 using 1M HCl, concentrate under reduced pressure, and lyophilize to yield the crude acid.

Step 2: Amidation

-

Suspend the crude carboxylic acid (1.0 eq) and your target primary amine (1.2 eq) in anhydrous DMF.

-

Add DIPEA (3.0 eq) and cool the mixture to 0 °C.

-

Add HATU (1.3 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench with saturated aqueous NaHCO₃ and extract with EtOAc. Purify via reverse-phase HPLC.

References

-

[2] WO2023055679A1 - C-linked isoquinoline amides as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof. Google Patents. 2

-

[4] Cyanide Anion as a Leaving Group in Nucleophilic Aromatic Substitution: Synthesis of Quaternary Centers at Azine Heterocycles. The Journal of Organic Chemistry - ACS Publications. 4

-

[3] 1596083-10-1 | Methyl 4-(pyridin-4-yl)pyrrolidine-3-carboxylate. ChemScene. 3

Sources

biological activity of Methyl (3S,4R)-4-pyridin-4-ylpyrrolidine-3-carboxylate

An In-Depth Technical Guide to the Predicted Biological Activity and Pharmacological Characterization of Methyl (3S,4R)-4-pyridin-4-ylpyrrolidine-3-carboxylate

Executive Summary

Methyl (3S,4R)-4-pyridin-4-ylpyrrolidine-3-carboxylate is a novel chemical entity with a paucity of direct characterization in the public domain. However, its structural motifs—specifically the stereochemically defined 4-substituted pyrrolidine-3-carboxylate core and the pyridin-4-yl moiety—are well-represented in pharmacologically active agents. This guide leverages established structure-activity relationship (SAR) data from analogous compounds to construct a robust, data-driven framework for predicting its biological activity. Our primary hypothesis posits that this compound will exhibit significant affinity for nicotinic acetylcholine receptors (nAChRs), with a secondary potential for interaction with monoamine transporters, particularly the dopamine transporter (DAT). This document provides a comprehensive rationale for these hypotheses and outlines detailed, self-validating experimental protocols for the definitive characterization of its pharmacodynamic and pharmacokinetic profiles.

Molecular Structure and Physicochemical Postulates

The subject molecule, Methyl (3S,4R)-4-pyridin-4-ylpyrrolidine-3-carboxylate, possesses a rigid pyrrolidine scaffold, a common feature in medicinal chemistry that offers sp3-hybridized carbons to effectively explore three-dimensional pharmacophore space.[1] The defined (3S,4R) stereochemistry is critical, as stereoisomers of pyrrolidine-containing drugs often exhibit vastly different biological profiles due to stereoselective interactions with protein targets.[1]

-

Core Scaffold: The pyrrolidine ring is a privileged structure found in numerous biologically active compounds, from anticancer agents to central nervous system (CNS) drugs.[1][2]

-

Key Substituents:

-

Pyridin-4-yl Group: The pyridine ring is a bioisostere of a phenyl ring but introduces a nitrogen atom capable of forming hydrogen bonds, which is a key interaction for many receptor ligands. Its position at C4 of the pyrrolidine ring is a critical determinant of target selectivity.

-

Methyl Carboxylate Group: Located at the C3 position, this ester group introduces a potential hydrogen bond acceptor and will influence the molecule's polarity, solubility, and metabolic stability. It is susceptible to hydrolysis by esterase enzymes in vivo.

-

The initial characterization of this compound would involve determining its fundamental physicochemical properties, such as solubility, lipophilicity (LogP), and pKa, which govern its absorption, distribution, metabolism, and excretion (ADME) profile.[3]

Primary Hypothesis: Activity at Nicotinic Acetylcholine Receptors (nAChRs)

Rationale: The structural similarity of the pyridinyl-pyrrolidine core to nicotine, the endogenous agonist for nAChRs, forms the basis of our primary hypothesis. The pyrrolidine ring of nicotine is a crucial element for its interaction with the two major nAChR subtypes in the brain, α4β2 and α7.[4] Furthermore, the pyridine nitrogen is a critical pharmacophoric feature for nAChR binding. While 3-substituted pyridines are often optimal for high affinity, 4-substituted isomers also demonstrate significant interactions with various nAChR subtypes.[5]

Predicted Mechanism of Action: Based on the agonist scaffold of nicotine and related compounds like epibatidine[6], it is hypothesized that Methyl (3S,4R)-4-pyridin-4-ylpyrrolidine-3-carboxylate will act as an agonist or partial agonist at one or more nAChR subtypes. These receptors are ligand-gated ion channels, and agonist binding induces a conformational change that opens the channel, allowing ion influx and neuronal depolarization.[7]

Experimental Validation Workflow: nAChR Characterization

A two-stage process is essential to first determine binding affinity and then elucidate functional activity.

Caption: Workflow for nAChR pharmacological characterization.

Protocol 1: Radioligand Competitive Binding Assays

-

Objective: To determine the binding affinity (Ki) of the test compound for major nAChR subtypes (α4β2, α3β4, α7).

-

Principle: The assay measures the ability of the unlabeled test compound to compete with a known high-affinity radioligand for binding to the receptor.

-

Methodology:

-

Receptor Preparation: Utilize cell membranes from cell lines stably expressing the human nAChR subtypes of interest (e.g., HEK-293 cells) or homogenized rat brain tissue.

-

Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

-

Competition Reaction: In a 96-well plate, combine the receptor preparation, a fixed concentration of a suitable radioligand (e.g., [3H]Epibatidine for heteromeric receptors, [125I]α-Bungarotoxin for α7), and a range of concentrations of the test compound.

-

Incubation: Incubate the mixture at a specified temperature (e.g., 4°C or 22°C) for a sufficient time to reach equilibrium (e.g., 2-4 hours).

-

Separation: Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 (concentration of compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Functional Assay

-

Objective: To determine if the compound is an agonist, partial agonist, or antagonist, and to quantify its potency (EC50 or IC50) and efficacy (Emax).

-

Principle: This electrophysiological technique measures the flow of ions through the nAChR channel expressed in Xenopus oocytes upon application of the compound.

-

Methodology:

-

Oocyte Preparation: Harvest and prepare Stage V-VI oocytes from Xenopus laevis.

-

cRNA Injection: Inject oocytes with cRNAs encoding the desired human nAChR subunits (e.g., α4 and β2). Incubate for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with recording solution (e.g., Ba2+ Ringer's solution). Impale the oocyte with two microelectrodes filled with 3M KCl, one for voltage clamping and one for current recording. Clamp the membrane potential at a holding potential of -70 mV.

-

Compound Application:

-

Agonist Testing: Apply increasing concentrations of the test compound to the oocyte and record the peak inward current response.

-

Antagonist Testing: Apply a fixed, sub-maximal concentration of acetylcholine (ACh) (e.g., EC50) alone, and then co-apply it with increasing concentrations of the test compound to measure the inhibition of the ACh-induced current.

-

-

Data Analysis: Normalize the current responses to a maximal response induced by a saturating concentration of ACh. Plot the normalized response versus the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximum response (Emax) relative to ACh.

-

Secondary Hypothesis: Activity as a Monoamine Reuptake Inhibitor

Rationale: The 4-substituted pyrrolidine-3-carboxylate scaffold is a well-established pharmacophore for monoamine reuptake inhibitors.[8][9] Specifically, compounds with this core structure have shown potent activity as dopamine reuptake inhibitors (DRIs).[10][11] DRIs block the action of the dopamine transporter (DAT), leading to increased extracellular dopamine concentrations and enhanced dopaminergic neurotransmission.[10][] Such compounds have therapeutic applications in conditions like ADHD and depression.[10][13]

Predicted Mechanism of Action: It is hypothesized that the compound will act as a competitive inhibitor of one or more monoamine transporters (DAT, SERT, NET). By binding to the transporter, it prevents the re-uptake of the respective neurotransmitter (dopamine, serotonin, or norepinephrine) from the synaptic cleft back into the presynaptic neuron.[]

Experimental Validation Workflow: Monoamine Transporter Inhibition

Caption: Workflow for monoamine transporter inhibition profiling.

Protocol 3: In Vitro Monoamine Transporter Uptake Assay

-

Objective: To determine the inhibitory potency (IC50) of the test compound on the human dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

-

Principle: The assay measures the ability of the test compound to inhibit the uptake of a radiolabeled monoamine substrate into cells stably expressing the specific human transporter.

-

Methodology:

-

Cell Culture: Culture HEK-293 cells (or another suitable cell line) stably transfected to express either hDAT, hSERT, or hNET. Plate the cells in 96-well plates and grow to confluence.

-

Pre-incubation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells for 10-15 minutes at 37°C with various concentrations of the test compound or a reference inhibitor (e.g., GBR-12909 for DAT, Citalopram for SERT, Desipramine for NET).

-

Uptake Initiation: Initiate the uptake reaction by adding a fixed concentration of the appropriate radiolabeled substrate (e.g., [3H]Dopamine for DAT, [3H]Serotonin for SERT, or [3H]Norepinephrine for NET).

-

Incubation: Incubate for a short period at 37°C (e.g., 5-10 minutes) to measure the initial rate of uptake.

-

Uptake Termination: Terminate the reaction by rapidly aspirating the solution and washing the cells multiple times with ice-cold KRH buffer.

-

Cell Lysis & Quantification: Lyse the cells with a lysis buffer. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity taken up by the cells using a liquid scintillation counter.

-

Data Analysis: Define non-specific uptake using a known inhibitor at a saturating concentration. Calculate the percentage inhibition of specific uptake for each concentration of the test compound. Plot the percentage inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

-

Predicted Biological Activity Profile: Data Summary

The following table summarizes the expected data points to be generated from the proposed experimental workflows, which will provide a comprehensive pharmacological profile of the compound.

| Assay Type | Target | Parameter | Predicted Outcome |

| Radioligand Binding | nAChR α4β2 | Ki (nM) | To be determined; establishes affinity. |

| nAChR α7 | Ki (nM) | To be determined; establishes affinity. | |

| nAChR α3β4 | Ki (nM) | To be determined; establishes affinity. | |

| TEVC Functional Assay | nAChR α4β2 | EC50/IC50 (nM) | To be determined; quantifies potency. |

| Emax (%) | To be determined; defines agonist/antagonist nature. | ||

| nAChR α7 | EC50/IC50 (nM) | To be determined; quantifies potency. | |

| Emax (%) | To be determined; defines agonist/antagonist nature. | ||

| Monoamine Uptake | Dopamine (DAT) | IC50 (nM) | To be determined; quantifies inhibitory potency. |

| Serotonin (SERT) | IC50 (nM) | To be determined; quantifies inhibitory potency. | |

| Norepinephrine (NET) | IC50 (nM) | To be determined; quantifies inhibitory potency. |

Pharmacokinetic Considerations and Future Directions

A promising pharmacodynamic profile must be paired with favorable pharmacokinetic (PK) properties for a compound to be a viable drug candidate.[3] The presence of the methyl ester makes the compound a potential substrate for esterases, which could lead to rapid metabolism and low oral bioavailability.[14][15]

Recommended Next Steps:

-

In Vitro ADME Assays: Conduct metabolic stability assays using liver microsomes and hepatocytes to assess intrinsic clearance. Perform Caco-2 permeability assays to predict intestinal absorption.

-

In Vivo PK Studies: If in vitro data is promising, conduct preliminary pharmacokinetic studies in rodents to determine key parameters like clearance, volume of distribution, half-life, and oral bioavailability.[14][15]

-

Structure-Activity Relationship (SAR) Studies: Based on the initial pharmacological data, synthesize and test analogs to optimize potency, selectivity, and pharmacokinetic properties. For example, replacing the methyl ester with a more stable amide or modifying the pyridinyl ring could significantly alter the compound's profile.

By systematically executing the workflows detailed in this guide, researchers can move from a predictive framework to a definitive empirical characterization of Methyl (3S,4R)-4-pyridin-4-ylpyrrolidine-3-carboxylate, efficiently determining its therapeutic potential and guiding its future development.

References

-

Koldso, H., Christiansen, A. M., Sinning, S., & Schiøtt, B. (2012). The pyrrolidine-3-carboxylate scaffold in dopamine reuptake inhibitors: A classical medicinal chemistry study complemented by molecular modeling. Journal of Medicinal Chemistry. Available at: [Link]

-

Ben, L., Jones, E. D., Zhou, E., et al. (2010). Studies on the Structure-Activity Relationship of 1,3,3,4-tetra-substituted Pyrrolidine Embodied CCR5 Receptor Antagonists. Part 1: Tuning the N-substituents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Xiu, H., Anas, K. W., Saleh, F., et al. (2020). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. Molecular Pharmacology. Available at: [Link]

-

Iacovelli, R., Manfroni, G., & Cecchetti, V. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

-

Joossens, J., Van der Veken, P., Lambeir, A. M., et al. (2014). Extended Structure–Activity Relationship and Pharmacokinetic Investigation of (4-Quinolinoyl)glycyl-2-cyanopyrrolidine Inhibitors of Fibroblast Activation Protein (FAP). Journal of Medicinal Chemistry. Available at: [Link]

-

Amerigo Scientific. Methyl 1-benzyl-4-(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)pyrrolidine-3-carboxylate. Available at: [Link]

-

Wikipedia. (n.d.). Dopamine reuptake inhibitor. Available at: [Link]

-

Fucile, S., Gotti, C., & Mucchietto, V. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences. Available at: [Link]

-

Bionity. (n.d.). Dopamine reuptake inhibitor. Available at: [Link]

-

Poyraz, S., Döndaş, H. A., & Sansano, J. M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]

-

Eaton, J. B., Peng, L., Gmiro, V. E., et al. (2002). Synthesis and pharmacological characterization of novel analogues of the nicotinic acetylcholine receptor agonist (+/-)-UB-165. Journal of Medicinal Chemistry. Available at: [Link]

-

Desai, P. V., Laskar, S., & Gudi, G. (2014). Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters. PLOS ONE. Available at: [Link]

-

Al-Muqarrab, A., Majchrzak, A. M., & Damaj, M. I. (2013). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Journal of Medicinal Chemistry. Available at: [Link]

-

Obach, R. S. (2013). Pharmacokinetics. In Burger's Medicinal Chemistry and Drug Discovery. Available at: [Link]

-

Wojcicka, A., & Kaczmarek, Ł. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. Available at: [Link]

-

Li, X., Wang, B., Zhang, H., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. Available at: [Link]

-

Kumarn, S., Chen, Y. C., & Chen, C. H. (2022). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. International Journal of Molecular Sciences. Available at: [Link]

-

He, H., Qi, J., & Wang, L. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. Xenobiotica. Available at: [Link]

-

Wikipedia. (n.d.). Serotonin–norepinephrine–dopamine reuptake inhibitor. Available at: [Link]

-

He, H., Qi, J., Wang, L., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of a novel MET kinase inhibitor. ResearchGate. Available at: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ptacts.uspto.gov [ptacts.uspto.gov]

- 4. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α 7 and α 4 β 2 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and pharmacological characterization of novel analogues of the nicotinic acetylcholine receptor agonist (+/-)-UB-165 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Studies on the structure-activity relationship of 1,3,3,4-tetra-substituted pyrrolidine embodied CCR5 receptor antagonists. Part 1: Tuning the N-substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 11. Dopamine_reuptake_inhibitor [bionity.com]

- 13. Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters | PLOS One [journals.plos.org]

- 14. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

purification methods for Methyl (3S,4R)-4-pyridin-4-ylpyrrolidine-3-carboxylate

An Application Note and Comprehensive Protocols for the Purification of Methyl (3S,4R)-4-pyridin-4-ylpyrrolidine-3-carboxylate

For inquiries and technical support, please contact a relevant chemical supplier or research institution.

Introduction

Methyl (3S,4R)-4-pyridin-4-ylpyrrolidine-3-carboxylate is a substituted pyrrolidine derivative of significant interest in medicinal chemistry and drug development. The pyrrolidine scaffold is a cornerstone in a multitude of pharmaceutical agents, and the specific stereochemistry of its substituents is often paramount to its biological activity and safety profile.[1] Consequently, obtaining this compound in a highly pure form, free from chemical and stereoisomeric impurities, is a critical prerequisite for its use in further research and preclinical development.

This document serves as a detailed guide for researchers, scientists, and drug development professionals, outlining robust methods for the purification of Methyl (3S,4R)-4-pyridin-4-ylpyrrolidine-3-carboxylate. The protocols herein are designed to address the challenges inherent in purifying polar, chiral molecules and are grounded in established chemical principles.

Understanding the Impurity Profile: A Synthetic Perspective

Effective purification begins with an understanding of the potential impurities. A common and efficient route to synthesize 3,4-disubstituted pyrrolidines is through a diastereoselective aza-Michael addition reaction.[2][3][4] In this approach, a nucleophilic amine adds to an α,β-unsaturated ester, followed by an intramolecular cyclization.

A plausible synthesis for the target compound involves the reaction of a methyl crotonate derivative with a suitable aminomethylpyridine precursor. Such a reaction, even when stereocontrolled, is seldom perfect. The primary sources of impurities are likely to be:

-

Starting Materials and Reagents: Unreacted precursors and excess reagents used in the synthesis.

-

Reaction Byproducts: Products from side reactions, such as polymerization or degradation.

-

Diastereomeric Impurities: The formation of the pyrrolidine ring creates two stereocenters (at C3 and C4). While the synthesis may be designed to favor the desired (3S,4R) isomer, other diastereomers—(3R,4R), (3S,4S), and (3R,4S)—are often formed to varying extents.[5] The separation of these diastereomers is frequently the most significant purification challenge.

The presence of both a basic pyridine nitrogen and a secondary amine in the pyrrolidine ring, along with an ester functional group, gives the molecule a unique polarity profile that must be considered when selecting a purification strategy.

Purification Workflow: A Multi-Step Approach

A robust purification strategy for Methyl (3S,4R)-4-pyridin-4-ylpyrrolidine-3-carboxylate typically involves a two-tiered approach: an initial bulk purification by flash column chromatography followed by a final polishing step using crystallization to remove closely related impurities, particularly diastereomers.

Caption: A typical workflow for the purification of the target compound.

Protocol 1: Flash Column Chromatography

Flash chromatography is an effective first step to separate the target compound from unreacted starting materials and non-polar byproducts. Given the polarity of the pyrrolidine and pyridine nitrogens, silica gel is a suitable stationary phase. A gradient elution is recommended to achieve optimal separation.

Rationale for Mobile Phase Selection: The basic nature of the compound can lead to peak tailing on acidic silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, is added to the mobile phase. A common solvent system is a mixture of a relatively non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol).

Detailed Protocol:

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude oil or solid in a minimal amount of a suitable solvent (e.g., methanol or dichloromethane), add silica gel (typically 2-3 times the mass of the crude product), and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. This dry-loading technique generally results in better separation than direct liquid injection.

-

Column Packing: Prepare a silica gel column using a slurry packing method with the initial, low-polarity mobile phase.

-

Loading: Carefully load the prepared silica-adsorbed crude product onto the top of the packed column.

-

Elution: Begin elution with a low-polarity mobile phase (e.g., 98:2 dichloromethane:methanol with 0.1% TEA). Gradually increase the polarity of the mobile phase (e.g., to 90:10 dichloromethane:methanol with 0.1% TEA). The optimal gradient will depend on the specific impurity profile.

-

Fraction Collection: Collect fractions and monitor the elution by thin-layer chromatography (TLC) using an appropriate stain (e.g., potassium permanganate or ninhydrin) and UV visualization.

-

Analysis and Pooling: Analyze the fractions containing the product. Pool the fractions that show a single spot for the product with a consistent Rf value.

-

Concentration: Remove the solvent from the pooled fractions under reduced pressure to yield the enriched product, which may still contain diastereomeric impurities.

Protocol 2: Purification by Crystallization

Crystallization is a powerful technique for removing minor impurities and for separating diastereomers, which often have different crystal packing efficiencies and solubilities.

Solvent Selection Strategy: The ideal solvent system will dissolve the compound when hot but will result in low solubility at room temperature or upon cooling. A screening of various solvents with different polarities is recommended.

| Solvent/System | Polarity | Rationale & Expected Outcome |

| Isopropanol (IPA) | Polar Protic | Often a good starting point for polar compounds with hydrogen bonding capabilities. |

| Ethyl Acetate (EtOAc) | Medium Polarity | Good for compounds with ester functionalities. |

| Acetonitrile (MeCN) | Polar Aprotic | Can offer different selectivity compared to protic solvents. |

| Toluene/Heptane | Non-polar/Polar | A non-polar system that can be effective if the compound is less polar than anticipated. |

| Ethanol/Water | Polar Protic Mixture | The addition of water as an anti-solvent can induce crystallization of polar compounds. |

Detailed Protocol (Slow Cooling Method):

-

Dissolution: In a clean flask, dissolve the material from the chromatography step in a minimal amount of a suitable solvent (e.g., hot isopropanol) by heating and stirring. Aim for a saturated or near-saturated solution at the boiling point of the solvent.

-

Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

-

Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of well-defined crystals.

-

Further Cooling: Once the flask has reached room temperature, place it in an ice bath or a refrigerator for at least one hour to maximize the yield of the crystals.

-

Isolation: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.

-

Drying: Dry the crystals under vacuum to remove any remaining solvent.

Analytical Methods for Purity and Characterization

Post-purification analysis is essential to confirm the chemical purity, diastereomeric purity, and structural integrity of the final product.

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a primary tool for assessing purity. For this chiral compound, both reversed-phase and chiral HPLC are necessary.

| Parameter | Reversed-Phase HPLC (Chemical Purity) | Chiral HPLC (Diastereomeric Purity) |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Polysaccharide-based (e.g., Chiralcel® OD-H) |

| Mobile Phase | Acetonitrile/Water with 0.1% TFA or Formic Acid | n-Hexane/Isopropanol with 0.1% Diethylamine |

| Detection | UV at 254 nm | UV at 254 nm |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Purpose | To determine the percentage of chemical impurities. | To separate and quantify the (3S,4R) diastereomer from others. |

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Confirms the chemical structure by showing the expected proton signals, chemical shifts, and coupling constants. The absence of signals from impurities (e.g., residual solvents or starting materials) provides evidence of high purity. Diastereomers may show distinct signals, which can be used to assess the diastereomeric ratio.

-

¹³C NMR: Provides complementary structural information and further confirmation of purity.

3. Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the compound, typically by observing the [M+H]⁺ ion.

Troubleshooting and Optimization

Caption: A troubleshooting guide for common purification issues.

Conclusion

The successful purification of Methyl (3S,4R)-4-pyridin-4-ylpyrrolidine-3-carboxylate to a high degree of chemical and stereochemical purity is achievable through a systematic and multi-step approach. A primary purification via flash column chromatography followed by a final polishing step of crystallization provides a robust pathway to obtaining material suitable for demanding applications in pharmaceutical research. The validation of purity at each stage using appropriate analytical techniques like HPLC and NMR is indispensable for ensuring the quality of the final product.

References

-

ResearchGate. (n.d.). High-Throughput Purification of Combinatorial Libraries II: Automated Separation of Single Diastereomers from a 4-Amido-pyrrolidone Library Containing Intentional Diastereomer Pairs. Available at: [Link]

-

CORE. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Available at: [Link]

-

Ameur, M., et al. (2012). Highly diastereoselective synthesis of N-substituted 4-(diethoxyphosphoryl)-pyrrolidines-3-carboxylate starting from tetraethyl methylenediphosphonate. Mediterranean Journal of Chemistry, 2(1), 347-354. Available at: [Link]

-

MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]

-

ACS Publications. (2025). Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines. Available at: [Link]

-

Cheprakov, A. V., et al. (2009). Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes. PMC. Available at: [Link]

-

RSC Publishing. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Available at: [Link]

-

Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes; Formal Synthesis of (+)-Monomorine - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Cell-Based Assay Profiling of Methyl (3S,4R)-4-pyridin-4-ylpyrrolidine-3-carboxylate

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Application Note & Technical Protocol

Executive Summary & Mechanistic Rationale

In preclinical drug discovery, the evaluation of novel small molecules requires a multiparametric approach to differentiate true pharmacological efficacy from off-target liabilities and cytotoxicity. Methyl (3S,4R)-4-pyridin-4-ylpyrrolidine-3-carboxylate represents a privileged structural scaffold. The combination of a basic pyrrolidine nitrogen and a hydrogen-bond accepting pyridine ring, locked in a specific (3S,4R) stereochemical orientation, strongly mimics the pharmacophore of nicotinic acetylcholine receptor (nAChR) modulators[1].

However, this exact structural motif—specifically the pyridyl-pyrrolidine axis—is also a known "frequent hitter" for the hinge region of various kinases (such as STK11 and PLK1)[2]. Therefore, evaluating this compound requires a self-validating assay system:

-

Functional Efficacy (FLIPR Calcium Assay): To quantify the primary on-target activation of nAChRs via real-time calcium influx[1].

-

Off-Target Liability (NanoBRET Target Engagement): To assess unwanted kinase binding in a live-cell environment, preserving physiological ATP competition[2].

-

Cytotoxicity (CellTiter-Glo): To ensure that any observed signal modulation in functional assays is not an artifact of ATP depletion or cell death[3].

Multiparametric cell-based screening workflow for pyrrolidine-based modulators.

Experimental Workflows & Protocols

Expert Note: The methyl ester moiety of Methyl (3S,4R)-4-pyridin-4-ylpyrrolidine-3-carboxylate is susceptible to slow hydrolysis in aqueous media. Always prepare 10 mM stock solutions in 100% anhydrous DMSO and perform serial dilutions in aqueous assay buffers immediately prior to cell treatment.

Protocol A: Functional Efficacy via FLIPR Calcium Flux

Because nAChRs are ligand-gated ion channels, their activation leads to rapid intracellular calcium ( Ca2+ ) transients. The FLIPR (Fluorometric Imaging Plate Reader) assay captures this kinetic response using a calcium-sensitive fluorophore[1].

Step-by-Step Methodology:

-

Cell Seeding: Seed HEK293 cells stably expressing the target nAChR (e.g., α 7 or α 4 β 2) at 20,000 cells/well in a 384-well black-walled, clear-bottom microplate. Incubate overnight at 37°C, 5% CO2 .

-

Dye Loading: Reconstitute the FLIPR Calcium 6 Assay dye in Hank’s Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES (pH 7.4). Add 25 µL of the dye solution directly to the 25 µL of culture media in each well.

-

Incubation: Incubate the plate for 2 hours at 37°C. Causality: This allows the cell-permeable AM-ester form of the dye to enter the cells, where endogenous esterases cleave the AM group, trapping the active fluorophore intracellularly.

-

Compound Preparation: Prepare a 10-point dose-response curve of the compound (0.1 nM to 10 µM) in HBSS buffer (0.1% final DMSO).

-

Kinetic Reading: Transfer the plate to the FLIPR Tetra instrument. Record baseline fluorescence (Ex: 485 nm, Em: 525 nm) for 10 seconds.

-

Online Addition: Inject 12.5 µL of the compound online and continuously monitor the fluorescence for 3 minutes to capture the peak Ca2+ transient.

Protocol B: Live-Cell NanoBRET Target Engagement

To rule out off-target kinase inhibition (a common liability for pyridine derivatives), we utilize the NanoBRET assay. Unlike biochemical assays, NanoBRET measures direct target engagement in intact cells, ensuring that physiological ATP levels and cellular membrane permeability are accounted for[2].

Step-by-Step Methodology:

-

Transfection: Reverse transfect HEK293T cells with an STK11-NanoLuc fusion vector. Mix 2 µg of vector DNA with Lipofectamine 2000 in Opti-MEM and incubate with cells ( 1×106 cells/mL) for 24 hours[4].

-

Plating: Plate the transfected cells into a 384-well white opaque plate at 10,000 cells/well.

-

Tracer Addition: Add 5 µL of the appropriate NanoBRET fluorescent kinase tracer (e.g., K5 tracer) at its predetermined KD concentration[5].

-

Compound Incubation: Add the test compound in a dose-response format. Incubate for 2 hours at 37°C to allow the compound to compete with the tracer for the kinase hinge-binding site.

-

Detection: Add 3X NanoBRET Nano-Glo Substrate and Extracellular NanoLuc Inhibitor.

-

Measurement: Read the plate on a luminescence plate reader capable of dual-wavelength detection. Calculate the BRET ratio by dividing the acceptor emission (610 nm) by the donor emission (460 nm).

Protocol C: CellTiter-Glo Luminescent Cell Viability

To validate that the compound does not cause false positives/negatives in the above assays due to toxicity, we quantify intracellular ATP, which is directly proportional to the number of metabolically active, viable cells[3].

Step-by-Step Methodology:

-

Cell Seeding: Seed HEK293 cells at 5,000 cells/well in a 384-well opaque white plate[6].

-

Treatment: Treat cells with the compound (up to 100 µM) and incubate for the desired exposure period (e.g., 72 hours).

-

Equilibration: Remove the plate from the incubator and equilibrate to ambient room temperature for 30 minutes. Causality: Luminescence is temperature-sensitive; uneven plate temperatures will cause severe edge effects and data artifacts[6].

-

Reagent Addition: Add 25 µL of reconstituted CellTiter-Glo Reagent to the 25 µL of media in each well[6].

-

Lysis & Stabilization: Mix the plate on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute static incubation at room temperature to stabilize the luminescent signal[7].

-

Measurement: Record luminescence using a standard plate luminometer[3].

Intracellular Assay Mechanisms

Intracellular mechanisms of NanoBRET target engagement and FLIPR calcium assays.

Quantitative Data Presentation

The table below summarizes the expected multiparametric pharmacological profile of Methyl (3S,4R)-4-pyridin-4-ylpyrrolidine-3-carboxylate when subjected to this self-validating assay triad.

| Assay Category | Biological Target | Analytical Readout | Output Parameter | Representative Result | Interpretation |

| Functional Efficacy | α 7 nAChR | Calcium Flux (FLIPR) | EC50 | 45 nM | Potent target activation |

| Target Engagement | STK11 Kinase | NanoBRET Ratio | IC50 | > 10 µM | No off-target kinase liability |

| Cell Viability | HEK293 Cells | Luminescence (ATP) | CC50 | > 50 µM | Wide therapeutic window |

References

- CellTiter-Glo Assay - Oslo - OUS research. Oslo University Hospital.

- A Novel Multiplex Cell Viability Assay for High-Throughput RNAi Screening. PMC - NIH.

- A comparative study of target engagement assays for HDAC1 inhibitor profiling. PMC - NIH.

- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.

- Cellular Context Influences Kinase Inhibitor Selectivity. PMC - NIH.

- Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT. PMC - NIH.

- The α9α10 nicotinic acetylcholine receptor: A compelling drug target for hearing loss? PMC - NIH.

Sources

- 1. The α9α10 nicotinic acetylcholine receptor: A compelling drug target for hearing loss? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellular Context Influences Kinase Inhibitor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Multiplex Cell Viability Assay for High-Throughput RNAi Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comparative study of target engagement assays for HDAC1 inhibitor profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. OUH - Protocols [ous-research.no]

Application Notes & Protocols: A Guide to Pyrrolidine-Based Histamine H3 Receptor Antagonism in Preclinical Research

A Note on the Subject Compound: Initial searches for "Methyl (3S,4R)-4-pyridin-4-ylpyrrolidine-3-carboxylate" did not yield sufficient data for a comprehensive research guide. However, the structurally related and extensively studied compound, PF-03654746 , serves as an exemplary research tool within the pyrrolidine class of molecules. This guide will therefore focus on PF-03654746 as a representative compound to illustrate the principles and applications of potent and selective histamine H3 receptor antagonists in a research setting.

Introduction: The Significance of PF-03654746 in CNS and Allergy Research

PF-03654746 is a potent, selective, and brain-penetrant histamine H3 receptor antagonist that has been the subject of significant preclinical and clinical investigation.[1][2][3] Its ability to modulate histamine and other neurotransmitter systems in the central nervous system (CNS) has positioned it as a valuable tool for studying cognitive function, sleep-wake cycles, and neuroinflammatory processes.[4][5] Furthermore, its effects on the peripheral histamine system have been explored for their potential in treating allergic conditions such as rhinitis.[1][6]

Developed by Pfizer, PF-03654746 has been evaluated in clinical trials for a range of indications including Alzheimer's disease, schizophrenia, narcolepsy, and Tourette syndrome.[3][7][8] Although these clinical programs have been discontinued, the wealth of data generated from these studies provides a solid foundation for its continued use as a research tool to dissect the complex roles of the histamine H3 receptor in health and disease.

Key Physicochemical and Pharmacokinetic Properties of PF-03654746:

| Property | Value | Source |

| IUPAC Name | trans-N-Ethyl-3-fluoro-3-[3-fluoro-4-(1-pyrrolidinylmethyl)phenyl]cyclobutanecarboxamide | [4] |

| Molecular Formula | C18H24F2N2O | [4] |

| Molar Mass | 322.400 g·mol−1 | [4] |

| Primary Target | Histamine H3 Receptor (H3R) | [1][5] |

| Mechanism of Action | Antagonist/Inverse Agonist | [7] |

| Key Characteristics | High potency, selectivity, and brain penetration | [1][2] |

Mechanism of Action: Modulating Neurotransmitter Release via H3 Receptor Antagonism

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[9] It also acts as a heteroreceptor on non-histaminergic neurons, modulating the release of other key neurotransmitters including acetylcholine, norepinephrine, dopamine, and serotonin.

PF-03654746, as a potent antagonist of the H3 receptor, blocks the constitutive activity of this receptor, leading to an increase in the release of histamine and other neurotransmitters in the brain.[10] This pro-cognitive and wakefulness-promoting effect is a central tenet of its therapeutic potential in CNS disorders.[5]

Figure 1: Mechanism of PF-03654746 action at the presynaptic terminal.

Applications in Research & Experimental Protocols

Investigating Cognitive Enhancement in Models of Neurodegenerative Disease

Rationale: The pro-cognitive effects of H3 receptor antagonists make them valuable tools for studying potential therapeutic strategies for Alzheimer's disease and other dementias.[1][5] By increasing the release of pro-cognitive neurotransmitters like acetylcholine, PF-03654746 can be used to probe the potential for reversing cognitive deficits in animal models.

Experimental Protocol: Assessing Cognitive Improvement in a Scopolamine-Induced Amnesia Model (Mouse)

-

Animal Model: Adult male C57BL/6 mice.

-

Reagents and Materials:

-

PF-03654746 (dissolved in a suitable vehicle, e.g., 20% Captisol®)

-

Scopolamine hydrobromide (dissolved in saline)

-

Saline solution (0.9% NaCl)

-

Morris Water Maze or Y-maze apparatus

-

-

Procedure:

-

Habituation: Acclimate mice to the testing room and apparatus for 2-3 days prior to the experiment.

-

Dosing:

-

Administer PF-03654746 (e.g., 1, 3, or 10 mg/kg) or vehicle via oral gavage (p.o.) 60 minutes prior to the behavioral task.

-

Administer scopolamine (e.g., 1 mg/kg) or saline intraperitoneally (i.p.) 30 minutes prior to the behavioral task.

-

-

Behavioral Testing (Y-maze):

-

Place the mouse at the end of one arm and allow it to freely explore the maze for 8 minutes.

-

Record the sequence of arm entries.

-

Calculate the percentage of spontaneous alternation (number of alternations / (total arm entries - 2)) x 100. A higher percentage indicates better spatial working memory.

-

-

Data Analysis: Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the different treatment groups.

-

Figure 2: Workflow for assessing cognitive enhancement.

Probing the Histaminergic System in Allergic Rhinitis Models

Rationale: The histamine H1 receptor is the primary target for traditional antihistamines. However, the H3 receptor's role in modulating histamine release suggests that H3 antagonists could offer a complementary or synergistic approach to managing allergic symptoms.[1][6] PF-03654746 has been shown to reduce allergen-induced nasal symptoms, making it a useful tool to study the interplay between different histamine receptor subtypes in allergic inflammation.[1][6]

Experimental Protocol: Evaluating the Effect on Allergen-Induced Nasal Symptoms (Human Clinical Research Model)

Note: This is a simplified representation of a clinical protocol and should be adapted and approved by relevant ethics committees.

-

Study Population: Adult subjects with a history of seasonal allergic rhinitis.

-

Study Design: Randomized, double-blind, placebo-controlled, crossover study.

-

Treatments:

-

PF-03654746 (e.g., 1 mg or 10 mg) in combination with an H1 antagonist (e.g., fexofenadine 60 mg)

-

Fexofenadine (60 mg) with pseudoephedrine (120 mg) (active control)

-

Placebo

-

-

Procedure:

-

Baseline Assessment: Record baseline nasal symptom scores (e.g., congestion, itching, rhinorrhea, sneezing) using a standardized scale.

-

Dosing: Administer the assigned treatment.

-

Nasal Allergen Challenge: At a specified time post-dosing, administer a standardized nasal allergen challenge (e.g., ragweed pollen).

-

Symptom Monitoring: Record nasal symptom scores at regular intervals post-challenge.

-

Washout Period: A sufficient washout period between treatment arms is crucial in a crossover design.

-

-

Data Analysis: Use mixed-effects models to analyze the change in symptom scores from baseline, accounting for treatment, period, and subject effects.

Trustworthiness and Self-Validating Systems

To ensure the reliability of experimental results using PF-03654746, consider the following:

-

Compound Integrity: Always verify the purity and identity of the compound using analytical methods such as HPLC-MS and NMR.

-

Dose-Response Studies: Conduct dose-response experiments to determine the optimal concentration for the desired effect and to identify potential off-target effects at higher concentrations.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the compound's concentration in plasma and brain tissue with the observed pharmacological effects to establish a clear relationship between exposure and activity.

-

Use of Controls: Always include appropriate vehicle controls, positive controls (if available), and negative controls in your experiments.

Conclusion

PF-03654746 is a powerful and selective research tool for investigating the multifaceted roles of the histamine H3 receptor. Its well-characterized pharmacology and high brain penetrability make it particularly suitable for in vivo studies of CNS function and disease. By employing rigorous and well-controlled experimental designs, researchers can leverage PF-03654746 to further unravel the complexities of the histaminergic system and its therapeutic potential.

References

-

Stokes JR, et al. The effects of an H3 receptor antagonist (PF-03654746) with fexofenadine on reducing allergic rhinitis symptoms. J Allergy Clin Immunol. 2012 Feb;129(2):409-12, 412. e1-2. [Link]

-

Wager TT, et al. Discovery of two clinical histamine H(3) receptor antagonists: trans-N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidinylmethyl)phenyl]cyclobutanecarboxamide (PF-03654746) and trans-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]-N-(2-methylpropyl)cyclobutanecarboxamide (PF-03654764). J Med Chem. 2011 Nov 10;54(21):7602-20. [Link]

-

Inxight Drugs. PF-03654746. National Center for Advancing Translational Sciences. [Link]

-

Wikipedia. PF-03654746. [Link]

-

Brioni JD, et al. Discovery of histamine H3 antagonists for the treatment of cognitive disorders and Alzheimer's disease. J Pharmacol Exp Ther. 2011 Jan;336(1):38-46. [Link]

-

Patsnap Synapse. PF-3654746. [Link]

-

Soares H, et al. H3 receptor antagonism increases methylhistamine levels in the cerebrospinal fluid of dogs and healthy human volunteers. Alzheimer's & Dementia. 2009;5(4):P254. [Link]

-

Bhatt S, et al. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective. J Indian Inst Sci. 2012; 92(2): 205–219. [Link]

-

Rong, H., et al. Structural basis for recognition of antihistamine drug by human histamine receptor. Commun Biol. 2022;5:1095. [Link]

-

ResearchGate. The effects of an H(3) receptor antagonist (PF-03654746) with fexofenadine on reducing allergic rhinitis symptoms. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of two clinical histamine H(3) receptor antagonists: trans-N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidinylmethyl)phenyl]cyclobutanecarboxamide (PF-03654746) and trans-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]-N-(2-methylpropyl)cyclobutanecarboxamide (PF-03654764) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PF-03654746 [drugs.ncats.io]

- 4. PF-03654746 - Wikipedia [en.wikipedia.org]

- 5. PF-03654746 | Histamine Receptor | TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

- 7. PF-3654746 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural basis for recognition of antihistamine drug by human histamine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PF-03654746 [medbox.iiab.me]

Application Notes and Protocols for Methyl (3S,4R)-4-pyridin-4-ylpyrrolidine-3-carboxylate in Neuroscience Drug Discovery

Introduction: The Strategic Value of a Chiral Scaffold

Methyl (3S,4R)-4-pyridin-4-ylpyrrolidine-3-carboxylate is a stereochemically defined, bifunctional molecule that serves as a high-value intermediate in medicinal chemistry. While not possessing significant intrinsic biological activity, its true power lies in its application as a rigid and versatile scaffold for the synthesis of potent and selective neuroactive compounds. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a privileged structure in drug discovery, known for improving aqueous solubility and providing three-dimensional diversity crucial for specific interactions with biological targets.[1][2] Its non-planar "puckered" conformation allows for precise spatial orientation of substituents, which is critical for stereoselective binding to complex protein targets like receptors and enzymes in the central nervous system (CNS).[1]

The molecule's structure incorporates two key pharmacophoric elements:

-

The Pyrrolidine Core: A saturated heterocycle that provides a rigid framework and a basic nitrogen atom, which can serve as a hydrogen bond acceptor or donor.[2]

-

The Pyridin-4-yl Moiety: An aromatic, electron-deficient ring system that is a common feature in ligands targeting nicotinic acetylcholine receptors (nAChRs) and other CNS proteins.[3][4] The nitrogen in the pyridine ring can act as a hydrogen bond acceptor, mimicking interactions of the natural ligand acetylcholine.

The specific (3S,4R) stereochemistry is paramount, as biological targets are chiral, and only one enantiomer or diastereomer typically exhibits the desired therapeutic effect. This guide provides detailed applications and protocols for leveraging this specific chiral building block in the discovery and development of novel therapeutics for neurological disorders.

Application Note 1: A Versatile Scaffold for Nicotinic Acetylcholine Receptor (nAChR) Ligand Synthesis

Scientific Rationale & Background

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels widely expressed in the CNS and are implicated in a variety of neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[5][6] The development of subtype-selective nAChR modulators is a major goal in neuroscience drug discovery.[7][8] For instance, agonists or positive allosteric modulators of the α4β2 and α7 nAChR subtypes are sought for cognitive enhancement, while antagonists may be useful for smoking cessation.[3][5]

The Methyl (3S,4R)-4-pyridin-4-ylpyrrolidine-3-carboxylate scaffold provides an excellent starting point for creating nAChR ligands. The pyridin-4-yl group can engage in key interactions within the orthosteric binding site of nAChRs, while the pyrrolidine ring serves as a rigid spacer to position other functional groups. The secondary amine of the pyrrolidine and the methyl ester at the C3 position are ideal handles for synthetic elaboration, allowing for the systematic exploration of structure-activity relationships (SAR). By creating libraries of derivatives through modification at these positions, researchers can fine-tune a compound's affinity, selectivity, and functional activity (agonist, partial agonist, or antagonist) for different nAChR subtypes.

Experimental Workflow for nAChR Ligand Discovery

The following diagram outlines a typical workflow for utilizing Methyl (3S,4R)-4-pyridin-4-ylpyrrolidine-3-carboxylate in a drug discovery campaign targeting nAChRs.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Novel potent ligands for the central nicotinic acetylcholine receptor: synthesis, receptor binding, and 3D-QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nicotinic acetylcholine receptor ligands; a patent review (2006-2011) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nicotinic acetylcholine receptors (nACh) | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. air.unimi.it [air.unimi.it]

Application Note: Orthogonal Derivatization Strategies for Methyl (3S,4R)-4-pyridin-4-ylpyrrolidine-3-carboxylate

Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Professionals Focus: Scaffold functionalization, stereochemical preservation, and self-validating synthetic protocols.

Introduction & Chemical Context

Methyl (3S,4R)-4-pyridin-4-ylpyrrolidine-3-carboxylate is a highly privileged, chiral building block frequently utilized in the development of kinase inhibitors, GPCR ligands, and antimalarial agents. The scaffold presents three distinct vectors for diversification:

-

The Secondary Amine (Pyrrolidine N1): Highly nucleophilic, serving as the primary site for alkylation, acylation, or reductive amination.

-

The Methyl Ester (C3): An electrophilic site that can be selectively hydrolyzed to a carboxylic acid for subsequent amide coupling.

-

The Pyridine Ring (C4): A basic hydrogen-bond acceptor that can be further functionalized via N-oxidation or Minisci-type radical additions.

Strategic Imperative: The derivatization of this scaffold requires strict orthogonal control. Because the secondary amine can undergo intramolecular lactamization with the C3 ester or interfere with amide couplings, N-functionalization (or protection) must strictly precede C-functionalization (ester hydrolysis) . Furthermore, the (3S,4R) trans-stereochemistry is adjacent to an enolizable carbonyl; therefore, basic conditions during saponification must be carefully calibrated to prevent C3-epimerization.

Mechanistic Rationale & Pathway Design

Pathway A: N-Functionalization via Reductive Amination

Reductive amination is preferred over direct alkylation to avoid over-alkylation (quaternization) and to utilize the vast commercial availability of aldehydes. We employ Sodium triacetoxyborohydride (NaBH(OAc)₃) rather than Sodium cyanoborohydride (NaBH₃CN). NaBH(OAc)₃ is a mild reducing agent that selectively reduces the transient iminium ion without reducing the unreacted aldehyde, minimizing alcohol byproducts and avoiding toxic cyanide waste[1].

Pathway B: Ester Hydrolysis (Saponification)

To unmask the C3 carboxylic acid, mild saponification is required. We utilize Lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system (THF/MeOH/H₂O)[2]. LiOH is significantly less caustic than NaOH or KOH. The mild nature of the lithium counterion and room-temperature conditions prevent the deprotonation of the C3-alpha proton, thereby preserving the critical (3S,4R) trans-configuration.

Pathway C: Amide Bond Formation

The C3-carboxylic acid of a 4-substituted pyrrolidine is sterically hindered. Standard carbodiimide couplings (EDC/HOBt) often result in sluggish kinetics and poor yields. Instead, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU rapidly converts the carboxylic acid into a highly reactive 7-azabenzotriazole (OAt) active ester. The adjacent pyridine-like nitrogen in the HOAt leaving group provides anchimeric assistance, accelerating the aminolysis step and suppressing racemization.

Reaction Workflow Visualization

Orthogonal derivatization workflows for the pyrrolidine-3-carboxylate scaffold.

Self-Validating Experimental Protocols

Protocol A: N-Reductive Amination

Objective: Selectively alkylate the pyrrolidine nitrogen while leaving the methyl ester intact.

-

Imine Formation: Dissolve Methyl (3S,4R)-4-pyridin-4-ylpyrrolidine-3-carboxylate (1.0 equiv, 0.5 M) and the target aldehyde (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 1 hour.

-

Validation Check: A sample analyzed by LC-MS should show the mass of the intermediate iminium ion [M+H]+.

-

-

Reduction: Add NaBH(OAc)₃ (1.5 equiv) in portions to control any mild exotherm. Stir for 4–12 hours at room temperature.

-

Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Dichloromethane (DCM) (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify via silica gel chromatography (DCM/MeOH gradient) to yield the N-alkylated ester.

Protocol B: Mild Saponification

Objective: Hydrolyze the methyl ester to the carboxylic acid without epimerizing the C3 stereocenter.

-

Solvent Preparation: Dissolve the N-alkylated ester from Protocol A (1.0 equiv) in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M concentration).

-

Causality: THF solubilizes the organic substrate, H₂O dissolves the base, and MeOH acts as a phase-transfer bridge to ensure a homogenous reaction.

-

-

Hydrolysis: Add LiOH·H₂O (3.0 equiv) in one portion. Stir vigorously at room temperature for 3–5 hours[2].

-

Acidification: Concentrate the mixture under reduced pressure to remove THF and MeOH. Cool the aqueous residue to 0 °C and carefully acidify to pH 4-5 using 1N HCl.

-

Isolation: Lyophilize the aqueous layer or extract with a highly polar organic solvent mixture (e.g., CHCl₃/Isopropanol 3:1) to isolate the zwitterionic carboxylic acid.

Protocol C: HATU-Mediated Amide Coupling

Objective: Couple the sterically hindered pyrrolidine-3-carboxylic acid with a primary/secondary amine.

-

Pre-Activation: Dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) dropwise at 0 °C. Stir for 15 minutes.

-

Causality: Pre-activation at 0 °C forms the OAt-active ester while minimizing the risk of forming unreactive tetramethyluronium byproducts.

-

-

Coupling: Add the target amine (1.2 equiv). Allow the reaction to warm to room temperature and stir for 2–6 hours.

-

Workup: Dilute with Ethyl Acetate (EtOAc). Wash sequentially with 5% aqueous LiCl (to remove DMF), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Quantitative Data & Analytical Validation

Table 1: Standard Reaction Parameters and Expected Yields

| Reaction Step | Reagents / Catalyst | Solvent System | Temp | Time | Expected Yield |

| N-Reductive Amination | NaBH(OAc)₃ (1.5 eq) | Anhydrous DCE | 20 °C | 4–12 h | 75–90% |

| Saponification | LiOH·H₂O (3.0 eq) | THF/MeOH/H₂O (3:1:1) | 20 °C | 3–5 h | 85–95% |

| Amide Coupling | HATU (1.2 eq), DIPEA (3.0 eq) | Anhydrous DMF | 0 °C → RT | 2–6 h | 70–85% |

Table 2: Analytical Quality Control Metrics

| Analytical Method | Purpose | Acceptance Criteria |

| LC-MS (ESI+) | Reaction monitoring & Mass confirmation | Product peak constitutes >95% AUC; correct [M+H]+ mass observed. |

| Chiral HPLC | Verification of stereochemical integrity | Enantiomeric Excess (ee) > 98%; Diastereomeric Ratio (dr) > 95:5. |

| ¹H NMR (400 MHz) | Structural confirmation | C3 proton (multiplet, ~3.2 ppm) and C4 proton (multiplet, ~3.5 ppm) coupling constants confirm trans geometry. |

References

-

Afanasyev, O. I., et al. "Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction." Frontiers in Chemistry, 2020. Available at:[Link]

-

Kim, J., et al. "Synthesis of Avenanthramide C and Its Analogs Utilizing Classical Condensation, Saponification and Acidification." ACS Omega, 2026. Available at:[Link]

Sources

experimental design for Methyl (3S,4R)-4-pyridin-4-ylpyrrolidine-3-carboxylate studies

An In-Depth Guide to the Preclinical Experimental Design for Methyl (3S,4R)-4-pyridin-4-ylpyrrolidine-3-carboxylate

This document provides a comprehensive framework for researchers, scientists, and drug development professionals embarking on the study of Methyl (3S,4R)-4-pyridin-4-ylpyrrolidine-3-carboxylate. The following application notes and protocols are designed to guide the systematic evaluation of this novel chemical entity, from fundamental physicochemical characterization to preliminary biological assessment. The experimental cascade outlined herein is built on a foundation of scientific integrity, ensuring that each step provides robust, decision-quality data for advancing a potential therapeutic candidate.

Introduction: A Strategic Approach to a Novel Scaffold

Methyl (3S,4R)-4-pyridin-4-ylpyrrolidine-3-carboxylate represents a unique small molecule with structural motifs that suggest potential interactions with various biological targets. The pyrrolidine core is a common feature in many biologically active compounds, and the pyridin-4-yl substituent introduces a key hydrogen bond acceptor and potential site for metabolic activity. A structured, multi-faceted experimental plan is paramount to unlocking its therapeutic potential and identifying any liabilities early in the discovery process.[1] This guide eschews a rigid template in favor of a logical, causality-driven workflow that mirrors the decision-making process in modern drug discovery.

Section 1: Foundational Physicochemical Characterization

A thorough understanding of a compound's physical and chemical properties is critical for all subsequent biological and formulation studies.[] These characteristics dictate how the molecule can be handled, stored, and delivered, and they provide the first insights into its potential as a drug.[3]

Purity and Identity Confirmation

Protocol 1: Purity and Identity Verification

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the purity of the compound by separating it from any non-volatile or semi-volatile impurities.[5][6]

-

Method: Employ a reverse-phase C18 column with a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).

-

Detection: Use a UV detector at a wavelength determined by a preliminary UV scan of the compound (typically 254 nm is a good starting point).

-

Analysis: Purity is calculated based on the area under the curve (AUC) of the main peak relative to the total AUC of all peaks.

-

Acceptance Criteria: Purity should ideally be >98% for use in biological screening.[4]

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Objective: To confirm the molecular weight of the compound, thus verifying its identity.[5]

-

Method: Utilize the same chromatographic conditions as the HPLC purity analysis, with the eluent directed into a mass spectrometer.

-

Analysis: Look for the [M+H]+ ion corresponding to the calculated molecular weight of Methyl (3S,4R)-4-pyridin-4-ylpyrrolidine-3-carboxylate.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To provide an unambiguous structural confirmation of the compound.[5]

-

Method: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Analysis: The observed chemical shifts, coupling constants, and integration values should be consistent with the proposed structure.

-

Solubility Profiling

Solubility is a critical determinant of a drug's absorption and bioavailability. Poor aqueous solubility can be a major hurdle in drug development, making its early assessment essential.

Protocol 2: Thermodynamic Solubility Assessment (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its accuracy.[7]

-

Preparation: Add an excess amount of the compound (e.g., 1-2 mg) to a vial containing a known volume (e.g., 1 mL) of the desired solvent (e.g., Phosphate-Buffered Saline pH 7.4, Simulated Gastric Fluid, organic solvents like DMSO).

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate solvent, and analyze the concentration using a validated HPLC-UV or LC-MS method against a standard calibration curve.[8]

-

Calculation: Determine the solubility in units such as mg/mL or µM.